6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridazine ring fused with a pyridine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazine and pyridine rings. The tert-butoxycarbonyl group is then introduced to protect the amine functionality. Common reagents used in the synthesis include tert-butyl chloroformate, pyridine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to interact with enzymes and receptors without undergoing unwanted reactions. The pyridazine and pyridine rings may interact with various biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2-carboxylic acid
- 6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Uniqueness
6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O4 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-5-4-9-8(7-16)6-10(11(17)18)15-14-9/h6H,4-5,7H2,1-3H3,(H,17,18) |
InChI Key |
MPNHWTJGCOXULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN=C(C=C2C1)C(=O)O |
Origin of Product |
United States |
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